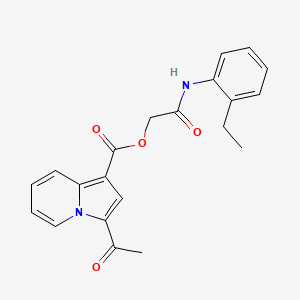

3-(4-Chloro-2-methylphenoxy)-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Molecular Structure Analysis

The molecular structure of (4-chloro-2-methylphenoxy)acetic acid, a related compound, has been analyzed . The molecular formula is C9H9ClO3 . The InChI code is 1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) .

Aplicaciones Científicas De Investigación

Herbicidal Properties

3-(4-Chloro-2-methylphenoxy)-2-butanone: exhibits herbicidal activity. It can be used as an effective herbicide to control unwanted plant growth in agricultural fields, gardens, and landscapes. Its mode of action involves disrupting plant growth processes, leading to weed suppression .

Mecanismo De Acción

Target of Action

The compound 3-(4-Chloro-2-methylphenoxy)-2-butanone is a derivative of phenoxyacetic acid . It primarily targets broadleaf weeds . The compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

The compound interacts with its targets by inducing rapid, uncontrolled growth . This process is often referred to as “growing to death”. The compound’s interaction with its targets results in the selective killing of broad-leaf weeds, leaving the crops relatively unaffected .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants. It mimics the auxin growth hormone, disrupting the normal growth processes of the targeted weeds . The compound’s degradation involves the cleavage of the ether bond and the action of phenol hydroxylases .

Pharmacokinetics

It is known that the compound’s bioavailability can be improved by conversion into ionic liquids .

Result of Action

The primary result of the compound’s action is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these weeds, leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, drought conditions can increase the soil persistence of the compound, potentially increasing soil contamination . The compound’s herbicidal activity has been tested under greenhouse conditions .

Propiedades

IUPAC Name |

3-(4-chloro-2-methylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRVWLKXKJUFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)